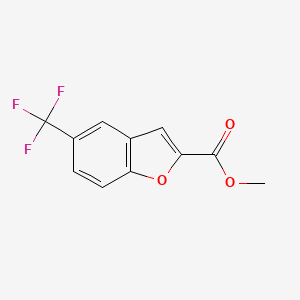

5-(Trifluorométhyl)-1-benzofuran-2-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is an organic compound that features a trifluoromethyl group attached to a benzofuran ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate has several scientific research applications:

Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups are often used in pharmaceuticals and exhibit a wide range of pharmacological activities . For instance, Lotilaner, a compound with a trifluoromethyl group, acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .

Mode of Action

Based on the mode of action of similar compounds, it could potentially interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity .

Pharmacokinetics

Haloxyfop has low acute toxicity and some evidence suggests it may cause negative reproduction or fertility effects .

Result of Action

For example, 5-Trifluoromethyl-2′-deoxycytidine (F 3 methyl-dCyd), when coadministered with tetrahydrouridine (H 4 Urd), surpasses the efficacy of 5-trifluorothymidine and 5-trifluoromethyl-2′-deoxycytidine when administered alone as demonstrated with adenocarcinoma 755 and Lewis lung carcinoma as solid tumors implanted in C57BL × DBA/2 F 1 mice .

Action Environment

Environmental factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of similar compounds .

Analyse Biochimique

Biochemical Properties

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The trifluoromethyl group can significantly alter the compound’s acidity and basicity, making it a strong acid or a weak base depending on the context . This compound can interact with various enzymes, potentially acting as an inhibitor or activator. For instance, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate access. Additionally, the benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing protein folding and stability .

Cellular Effects

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate can affect various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. The compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can impact gene expression and cellular metabolism. For example, changes in the phosphorylation status of transcription factors can lead to upregulation or downregulation of target genes, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate exerts its effects through several mechanisms. The trifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to biomolecules . This compound can act as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes, thereby blocking the catalytic activity of the enzyme . Additionally, it can influence gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant adverse reactions .

Metabolic Pathways

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 can also impact its metabolic fate and the overall metabolic network .

Transport and Distribution

Within cells and tissues, Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways and metabolic processes . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and cellular effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach is the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-(trifluoromethyl)-2-benzofuran-1-carboxylate

- Methyl 5-(trifluoromethyl)-3-benzofuran-2-carboxylate

- Methyl 5-(trifluoromethyl)-4-benzofuran-2-carboxylate

Uniqueness

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the benzofuran ring. This positioning can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its isomers .

Activité Biologique

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate features a benzofuran core with a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity and can affect the compound's interaction with biological targets.

Target Interactions

The trifluoromethyl group in this compound is believed to interact with various biological targets, including enzymes and receptors. Compounds with similar structures often exhibit diverse pharmacological activities, such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, influencing signal transduction pathways.

Pharmacokinetics

Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate demonstrates favorable pharmacokinetic properties, including:

- Absorption : Rapidly absorbed in biological systems.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Eliminated through renal pathways.

Antimicrobial Activity

Research indicates that methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Methicillin-resistant S. aureus (MRSA) | 30 µM |

These results suggest that the compound could be developed as a potential antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, showcasing IC50 values comparable to established chemotherapeutics. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

These findings indicate that methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate may serve as a lead compound for further anticancer drug development.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate against multi-drug resistant strains. The study highlighted its potential as an alternative treatment option for infections caused by resistant bacteria, demonstrating lower MIC values than traditional antibiotics .

Study on Anticancer Properties

A comprehensive evaluation of the anticancer activity was conducted using a panel of human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . Further molecular docking simulations revealed potential binding interactions with key proteins involved in cancer progression, supporting its development as an anticancer agent.

Propriétés

IUPAC Name |

methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZONWKOVXOPEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.